molecular formula C12H17NO3 B13648791 Ethyl 2-amino-6-isopropoxybenzoate

Ethyl 2-amino-6-isopropoxybenzoate

Cat. No.: B13648791
M. Wt: 223.27 g/mol
InChI Key: QDCHJTPOEWTVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-6-isopropoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group at the second position, and an isopropoxy group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-6-isopropoxybenzoate typically involves the esterification of 2-amino-6-isopropoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-amino-6-isopropoxybenzoic acid+ethanolacid catalystEthyl 2-amino-6-isopropoxybenzoate+water\text{2-amino-6-isopropoxybenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-amino-6-isopropoxybenzoic acid+ethanolacid catalyst​Ethyl 2-amino-6-isopropoxybenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis to optimize reaction time and yield. This method allows for better control over reaction conditions and can lead to higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-6-isopropoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation of the amino group can yield nitro derivatives.
  • Reduction of the ester group can produce the corresponding alcohol.
  • Substitution reactions can lead to a variety of functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-amino-6-isopropoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-amino-6-propan-2-yloxybenzoate

InChI

InChI=1S/C12H17NO3/c1-4-15-12(14)11-9(13)6-5-7-10(11)16-8(2)3/h5-8H,4,13H2,1-3H3

InChI Key

QDCHJTPOEWTVNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.